molecular formula C19H19N3O4 B11061193 4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11061193
M. Wt: 353.4 g/mol
InChI Key: HTNNWGRRVAJUJZ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrazolo[3,4-b]pyridin-6-one core with a 2,3-dimethoxyphenyl and a 2-furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of intermediate compounds such as 2-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)acetamide . This intermediate is then subjected to cyclization reactions under controlled conditions to form the final pyrazolo[3,4-b]pyridin-6-one structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has shown promise in several scientific research areas:

    Medicinal Chemistry: This compound and its derivatives have been studied for their potential anticancer properties.

    Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as tubulin. Research has shown that derivatives of this compound can inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights the compound’s potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2,3-dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one apart is its combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells makes it a particularly interesting compound for further research and development.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H19N3O4/c1-24-16-7-3-6-13(18(16)25-2)14-9-17(23)21-19-15(14)10-20-22(19)11-12-5-4-8-26-12/h3-8,10,14H,9,11H2,1-2H3,(H,21,23)

InChI Key

HTNNWGRRVAJUJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4

Origin of Product

United States

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